molecular formula C9H16O2 B2634173 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 1247433-90-4

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2634173
CAS No.: 1247433-90-4
M. Wt: 156.225
InChI Key: MUYNQIMRFSKCFT-UHFFFAOYSA-N
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Description

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a high-purity chemical intermediate belonging to the class of cyclopropanecarboxylic acids, which are noted for their significant utility in organic synthesis and pharmaceutical development . Research-grade cyclopropane derivatives are frequently investigated as key precursors for the synthesis of more complex molecules with biological activity . For instance, certain substituted cyclopropanecarboxylic acids serve as critical intermediates in creating compounds evaluated for their effects in biological systems . This compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult safety data sheets and handle this material with appropriate precautions in a laboratory setting. Specific chemical and physical property data for this particular isomer is limited in the public domain, underscoring its value for novel research applications.

Properties

IUPAC Name

2-ethyl-2-propan-2-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-9(6(2)3)5-7(9)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYNQIMRFSKCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features allow for the modification of biological activity, making it suitable for developing new therapeutic agents. For instance, derivatives of cyclopropane carboxylic acids have shown promise in targeting specific biological pathways, particularly in cancer treatment and anti-inflammatory applications .

Case Study: Anticancer Activity
Research has indicated that certain cyclopropane derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. In a study involving various cyclopropane derivatives, compounds similar to 2-ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid were shown to inhibit cancer cell proliferation in vitro, suggesting a pathway for further drug development .

Organic Synthesis

Synthesis of Complex Molecules
The unique structure of this compound makes it a valuable building block in organic synthesis. It can be used to construct more complex molecules through various reactions such as cycloaddition and functional group transformations. Its ability to participate in C–H activation reactions has been particularly noted .

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
C–H ActivationUtilized in cobalt-catalyzed carbonylative reactions to form amides
CycloadditionActs as a precursor for synthesizing larger cyclic compounds
FunctionalizationCan be transformed into various functional groups for diverse applications

Materials Science

Polymer Chemistry
In materials science, the compound has been explored for its potential use in polymer synthesis. Its carboxylic acid functionality allows for the formation of polyesters and other polymeric materials that exhibit desirable mechanical properties and thermal stability .

Case Study: Biodegradable Polymers
Recent studies have focused on using cyclopropane carboxylic acids in the development of biodegradable polymers. These materials are gaining traction due to their environmental benefits compared to traditional plastics. The incorporation of this compound into polymer matrices has shown improvements in degradation rates while maintaining mechanical integrity .

Environmental Applications

Volatile Organic Compounds (VOCs)
The compound is also being studied as a marker for environmental monitoring due to its volatility. As part of volatile organic compound analysis, it can serve as an indicator for specific environmental conditions or contamination levels .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect metabolic processes.

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituents (Position 2) Additional Functional Groups CAS Number Molecular Formula Molecular Weight (g/mol)
2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid Ethyl, isopropyl Carboxylic acid (position 1) 1247433-90-4 C₉H₁₆O₂ 156.22
1-Ethylcyclopropane-1-carboxylic acid Ethyl (position 1) Carboxylic acid (position 1) 150864-95-2 C₆H₁₀O₂ 114.14
dl-2,2-Dimethylcyclopropane-1-carboxylic acid Two methyl groups Carboxylic acid (position 1) Not provided C₆H₁₀O₂ 114.14
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Dichloroethenyl, dimethyl Carboxylic acid (position 1) 55701-03-6 C₈H₁₀Cl₂O₂ 209.07
2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid Ethylcarbamoyl Carboxylic acid (position 1) 716362-61-7 C₇H₁₁NO₃ 157.17

Key Observations :

  • Steric Effects : The target compound’s ethyl and isopropyl groups create significant steric hindrance compared to simpler analogs like 1-ethylcyclopropane-1-carboxylic acid ().
  • Electron-Withdrawing Groups : The dichloroethenyl group in 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid introduces halogenated electrophilic reactivity, absent in the target compound ().

Physical Properties

  • State at Room Temperature : The target compound is a liquid, whereas analogs with smaller substituents (e.g., dl-2,2-dimethylcyclopropane-1-carboxylic acid) are likely solids due to higher symmetry and lower steric disruption of crystal packing ().
  • Solubility : The carboxylic acid group confers moderate polarity, but bulkier substituents in the target compound may reduce aqueous solubility compared to less substituted derivatives.

Reactivity and Stability

  • Carboxylic Acid Reactivity : The target compound can undergo esterification or salt formation, similar to other cyclopropane carboxylic acids. However, steric hindrance from its substituents may slow nucleophilic attacks at the acid group ().
  • Ring Strain : The cyclopropane ring’s inherent strain promotes ring-opening reactions. Electron-withdrawing groups (e.g., dichloroethenyl in ) enhance electrophilic reactivity, while bulky groups in the target compound may stabilize the ring against certain reactions.
  • Synthetic Pathways : Cyclopropanation via diazoacetate intermediates (e.g., methyl diazoacetate with ethylene dichloride in ) is a common method, though substituent-specific reagents would be required for the target compound.

Biological Activity

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid (commonly referred to as 2-Ethyl-2-isopropylcyclopropane-1-carboxylic acid) is an organic compound characterized by its unique cyclopropane structure and carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H14O2C_8H_{14}O_2. Its structure includes a cyclopropane ring with two alkyl substituents, which contribute to its steric properties and reactivity.

The biological activity of this compound is believed to be mediated through interactions with specific enzymes and receptors. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, which are crucial for binding to active sites on enzymes. The strain inherent in the cyclopropane ring may also enhance the compound's reactivity.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes. For instance, it has been shown to exhibit inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is significant in plant ethylene biosynthesis pathways. The binding affinity and inhibition constants were determined through molecular docking studies, revealing promising results compared to known inhibitors .

CompoundΔG (kcal/mol)Kb (M−1)
This compound-6.55.9385×10^4
Pyrazinoic acid-5.37.61×10^3
Methylcyclopropane-3.10.188×10^3

Antitumor Activity

In vitro studies have also assessed the antiproliferative effects of this compound against various cancer cell lines, including HepG2 and HCT116 cells. Preliminary results indicate that it may inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .

Case Studies

One notable case study involved the synthesis and evaluation of derivatives of cyclopropanecarboxylic acids, including this compound. These derivatives were tested for their ability to inhibit cancer cell migration and induce apoptosis, demonstrating significant biological activity that warrants further investigation .

Q & A

Q. What synthetic strategies are effective for synthesizing 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid, and how do reaction parameters affect stereochemical outcomes?

Methodological Answer: The synthesis of cyclopropane derivatives typically involves cyclopropanation via [2+1] cycloaddition or Simmons-Smith reactions. Key factors include:

  • Catalyst selection : Transition metals (e.g., Cu, Rh) or organocatalysts influence regioselectivity and enantiomeric excess .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) minimize side reactions and enhance yield .
  • Precursor design : Carboxylic acid groups can be introduced via post-cyclopropanation oxidation or ester hydrolysis .

Q. Example Protocol :

StepReagent/ConditionPurposeYield Range
CyclopropanationCH₂I₂, Zn-Cu couple, THF, 0°CRing formation60–80%
OxidationKMnO₄, H₂O, 25°CCarboxylic acid introduction70–90%

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Cyclopropane protons appear as distinct multiplet signals (δ 1.0–2.5 ppm) due to ring strain. Substituent ethyl/isopropyl groups show splitting patterns correlating with their positions .
    • ¹³C NMR : Carboxylic acid carbon resonates at δ 170–180 ppm; cyclopropane carbons appear at δ 20–35 ppm .
  • IR : Strong absorption at 2500–3300 cm⁻¹ (O-H stretch) and 1680–1720 cm⁻¹ (C=O stretch) confirms carboxylic acid functionality .
  • MS : Molecular ion peak ([M+H]⁺) matches theoretical mass (e.g., C₁₀H₁₆O₂: 184.23 g/mol) .

Q. What safety protocols are essential for handling cyclopropane carboxylic acids in the lab?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does substituent stereochemistry on the cyclopropane ring impact biological activity or chemical reactivity?

Methodological Answer: Stereochemistry dictates molecular interactions:

  • Cis vs. trans substituents : Cis configurations increase ring strain, enhancing reactivity in nucleophilic additions (e.g., enzyme binding) .
  • Biological targets : Enantiomers may exhibit divergent binding affinities. For example, (1R,2S)-stereoisomers of similar cyclopropane derivatives show 10-fold higher inhibition of bacterial enzymes than (1S,2R)-forms .

Q. Comparative Table :

Substituent PositionBiological Activity (IC₅₀)Reactivity (Half-life in H₂O)
Cis-2-Ethyl, 2-isopropyl5.2 µM (Enzyme X)12 hours
Trans-2-Ethyl, 2-isopropyl>50 µM48 hours

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Models ligand-receptor binding using force fields. For cyclopropanes, adjust van der Waals parameters to account for ring strain .
  • DFT calculations (Gaussian) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Substituent electron-withdrawing groups (e.g., carboxylic acid) lower LUMO energy, favoring nucleophilic attacks .
  • MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100-ns trajectories. Cyclopropane rigidity reduces conformational entropy, enhancing binding affinity .

Q. How can researchers resolve contradictions in stability data under varying pH/temperature?

Methodological Answer:

  • Systematic stability studies :
    • pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Carboxylic acids are stable at pH 4–6 but decarboxylate rapidly under strong acidic/basic conditions .
    • Thermal stability : Use TGA/DSC to identify decomposition temperatures. Cyclopropane rings typically destabilize above 150°C .

Q. Data Reconciliation Example :

ConditionReported StabilityProposed Resolution
pH 2, 25°C50% degradation in 1 hrConfirm via LC-MS: Decarboxylation to cyclopropane hydrocarbon
pH 7, 60°CNo change in 24 hrsValidate with NMR to rule out isomerization

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